molecular formula C5H3ClN4 B15237444 4-Chloro-7H-pyrrolo[2,3-D][1,2,3]triazine

4-Chloro-7H-pyrrolo[2,3-D][1,2,3]triazine

Cat. No.: B15237444
M. Wt: 154.56 g/mol
InChI Key: HEXGGHSAKBSBKN-UHFFFAOYSA-N
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Description

4-Chloro-7H-pyrrolo[2,3-D][1,2,3]triazine is a heterocyclic compound characterized by a fused ring system consisting of pyrrole and triazine rings. This compound is notable for its unique chemical structure, which imparts distinct properties and reactivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7H-pyrrolo[2,3-D][1,2,3]triazine typically involves multi-step organic reactions. One common method starts with the condensation of a compound represented by formula II and a methylene reagent under catalytic conditions to form an intermediate (formula IV). This intermediate undergoes addition, condensation, cyclization, and elimination reactions in the presence of alkali and formamidine salt to yield the target compound .

Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield, selectivity, and environmental impact. For instance, using ethyl cyanoacetate and 2-chloromethyl-1,3-dioxolane as starting materials, followed by ring-closing reactions and chlorination, can produce the compound efficiently .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-7H-pyrrolo[2,3-D][1,2,3]triazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Typically involves nucleophiles like amines or thiols.

    Suzuki Coupling Reactions: Utilize palladium catalysts and boronic acids.

    Chlorination Reactions: Employ reagents like phosphorus oxychloride.

Major Products: These reactions can yield a variety of derivatives, including kinase inhibitors and other bioactive compounds .

Scientific Research Applications

4-Chloro-7H-pyrrolo[2,3-D][1,2,3]triazine has significant applications in several fields:

Mechanism of Action

The compound exerts its effects primarily through inhibition of specific enzymes or pathways. For example, derivatives of 4-Chloro-7H-pyrrolo[2,3-D][1,2,3]triazine act as Janus kinase (JAK) inhibitors, interfering with the JAK-STAT signaling pathway. This pathway is crucial for cell division, survival, and immune function. By inhibiting JAK enzymes, these compounds can modulate immune responses and inhibit tumor growth .

Comparison with Similar Compounds

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Uniqueness: 4-Chloro-7H-pyrrolo[2,3-D][1,2,3]triazine is unique due to its fused ring system and chlorine substitution, which confer distinct reactivity and biological activity. This makes it particularly valuable in the synthesis of kinase inhibitors and other therapeutic agents .

Properties

Molecular Formula

C5H3ClN4

Molecular Weight

154.56 g/mol

IUPAC Name

4-chloro-7H-pyrrolo[2,3-d]triazine

InChI

InChI=1S/C5H3ClN4/c6-4-3-1-2-7-5(3)9-10-8-4/h1-2H,(H,7,8,9)

InChI Key

HEXGGHSAKBSBKN-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1C(=NN=N2)Cl

Origin of Product

United States

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